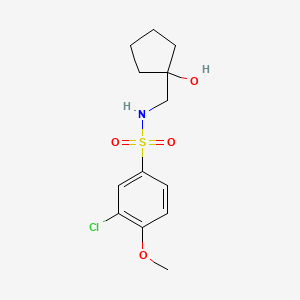

3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For compounds similar to “3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide,” a multi-step synthesis process might be employed, starting with the synthesis of the benzenesulfonamide core followed by successive functionalization with the methoxy and hydroxycyclopentylmethyl groups, and finally introducing the chloro substituent. The synthesis process requires careful consideration of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity of the final product (Pu et al., 2016).

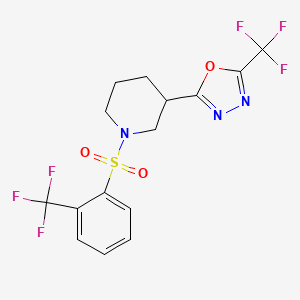

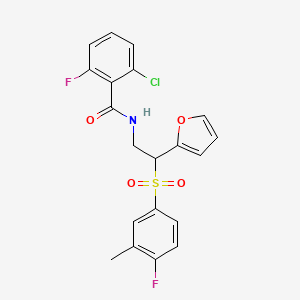

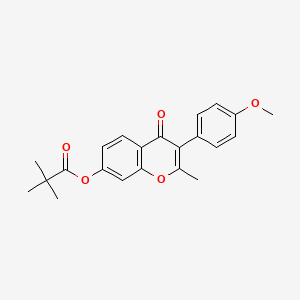

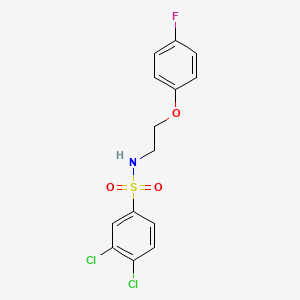

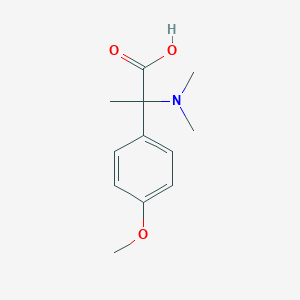

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic ring, which significantly influences their chemical behavior and reactivity. The addition of substituents like chloro, methoxy, and hydroxycyclopentylmethyl groups can further impact the compound's electronic properties, steric hindrance, and overall molecular geometry, affecting its potential interactions and reactivity patterns. Crystallographic studies and computational modeling play a crucial role in understanding the three-dimensional structure and electronic distribution within molecules like “3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide,” facilitating insights into their chemical properties and reactivity (Rodrigues et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Organic Chemistry Applications N-chloro-N-methoxybenzenesulfonamide serves as a versatile chlorinating agent, enabling the efficient chlorination of a wide array of organic substrates, such as 1,3-diketones, β-keto esters, and phenols, yielding chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016). This highlights the utility of such compounds in organic synthesis, offering a straightforward approach to introducing chloro groups into molecules, which is crucial for further chemical transformations or enhancing biological activity.

Antifungal and Anti-HIV Activities Sulfonamide derivatives have been synthesized and evaluated for their potential antifungal and anti-HIV activities. Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides exhibited promising results in vitro, indicating the potential of sulfonamide-based compounds in developing new therapeutic agents for these diseases (M. Zareef et al., 2007).

Photodynamic Therapy for Cancer Treatment Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant potential for photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit high singlet oxygen quantum yield, a key factor for the effectiveness of PDT, suggesting their utility in treating cancer through light-induced mechanisms (M. Pişkin et al., 2020).

Antitumor and Gene Expression Studies The antitumor activities of sulfonamide derivatives, including those similar to "3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide," have been extensively studied. For example, compounds have been identified as potent cell cycle inhibitors with promising applications in cancer therapy, highlighting the role of sulfonamides in medicinal chemistry and drug development (T. Owa et al., 2002).

Propiedades

IUPAC Name |

3-chloro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO4S/c1-19-12-5-4-10(8-11(12)14)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNVEUKEDTVZHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)

![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)

![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)

![1-{[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B2487437.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione](/img/structure/B2487439.png)